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Compound of Interest

Compound Name: 3-(3-Nitrophenoxy)aniline

Cat. No.: B15231002 Get Quote

This technical guide provides a detailed overview of the spectroscopic properties of 3-(3-
nitrophenoxy)aniline, a chemical intermediate of interest in pharmaceutical and materials

science research. This document is intended for researchers, scientists, and professionals in

drug development, offering a comprehensive resource on its nuclear magnetic resonance

(NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. The information

presented herein is crucial for the structural elucidation, purity assessment, and quality control

of this compound.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 3-(3-
nitrophenoxy)aniline. These predictions are based on established principles of spectroscopy

and by analogy to structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 m 2H
Protons ortho to the

nitro group

~7.5 t 1H
Proton para to the

nitro group

~7.2-7.4 m 2H
Protons on the aniline

ring

~6.8-7.0 m 3H
Protons on the aniline

ring and phenoxy ring

~3.8 br s 2H -NH₂

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~160 C-O (ether linkage)

~149 C-NO₂

~148 C-NH₂

~130 Aromatic C-H

~125 Aromatic C-H

~120 Aromatic C-H

~118 Aromatic C-H

~115 Aromatic C-H

~110 Aromatic C-H

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3350 Medium, Sharp (doublet)

N-H stretching (asymmetric

and symmetric) of the primary

amine

3100-3000 Medium Aromatic C-H stretching

1620-1580 Strong
N-H bending of the primary

amine

1530-1500 Strong Asymmetric NO₂ stretching

1350-1330 Strong Symmetric NO₂ stretching

1300-1200 Strong Aryl C-O stretching (ether)

800-700 Strong
Aromatic C-H out-of-plane

bending

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)

Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Solvent
Electronic
Transition

~230-240 High Ethanol π → π

~280-290 Medium Ethanol π → π

~350-360 Low Ethanol n → π*

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-(3-nitrophenoxy)aniline is dissolved in

0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is
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typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although

modern spectrometers can reference the residual solvent peak.[2][3]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[4]

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and

enhance sensitivity. A wider spectral width (around 220 ppm) is necessary. Due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger

number of scans (often several hundred to thousands) and a longer relaxation delay may

be required.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 3-(3-nitrophenoxy)aniline, the attenuated total

reflectance (ATR) technique is commonly employed, requiring minimal sample preparation. A

small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a potassium

bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr

and pressing the mixture into a thin, transparent disk. Another method involves dissolving the

solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and

allowing the solvent to evaporate, leaving a thin film of the compound.[6]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectrum.[6]

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to

400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first

collected and automatically subtracted from the sample spectrum to eliminate contributions

from atmospheric CO₂ and water vapor.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A dilute solution of 3-(3-nitrophenoxy)aniline is prepared in a UV-

transparent solvent, such as ethanol or methanol.[7] The concentration is adjusted to ensure

that the absorbance falls within the linear range of the Beer-Lambert law, typically between

0.1 and 1 absorbance units.[7]

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of

approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference to

zero the instrument.[7] The wavelength of maximum absorbance (λmax) and the

corresponding absorbance value are determined from the spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-(3-
nitrophenoxy)aniline.
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Final Report
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Caption: Workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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